

Application Note & Protocols: 2-(3-Bromophenyl)piperidine HCl in Kinase Inhibitor Synthesis

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Compound of Interest

Compound Name:	2-(3-Bromophenyl)piperidine HCl
CAS No.:	1820684-20-5
Cat. No.:	B2579056

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Abstract

The 2-phenylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its rigid conformation and ability to present substituents in a well-defined three-dimensional space.[1][2] This note details the strategic application of a key building block, **2-(3-Bromophenyl)piperidine HCl**, in the synthesis of potent and selective kinase inhibitors. The bromine atom at the meta-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures targeting the ATP-binding site of various kinases.[3][4] We provide a detailed, field-tested protocol for a Suzuki-Miyaura coupling reaction, discuss the mechanistic rationale, and present a case study on the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor precursor.

Introduction: The Strategic Value of the 2-(3-Bromophenyl)piperidine Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][5] Consequently, they have become major targets for small molecule drug development.[3] A common feature of many kinase inhibitors is a heterocyclic core that establishes key hydrogen bonding interactions with the "hinge region" of the kinase, mimicking the binding of the natural ligand, ATP.[3]

The 2-phenylpiperidine motif is particularly effective in this context.[1][6] Its key advantages include:

- **Structural Rigidity:** The piperidine ring locks the attached phenyl group in a specific orientation, reducing the entropic penalty upon binding to the target.[1]
- **Versatile Exit Vector:** The phenyl ring provides a platform for introducing various substituents that can probe different pockets of the kinase active site.
- **Modulation of Physicochemical Properties:** The basic nitrogen of the piperidine ring can be used to tune solubility and pharmacokinetic properties.

2-(3-Bromophenyl)piperidine HCl is an ideal starting material for leveraging these advantages. The bromine atom is perfectly positioned for elaboration via robust and high-yielding cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl moieties.[3][7][8] This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[6][9]

Physicochemical Properties & Handling

A clear understanding of the starting material's properties is crucial for successful and reproducible synthesis.

Property	Value
Chemical Formula	C ₁₁ H ₁₄ BrN • HCl
Molecular Weight	276.60 g/mol
Appearance	Off-white to light yellow solid
Solubility	Soluble in Methanol, DMSO; sparingly soluble in water
Storage	Store at 2-8°C, keep dry and well-ventilated
CAS Number	1217807-63-4

Safety & Handling:

- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle in a well-ventilated area or a chemical fume hood.
- Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling information.

Core Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative microwave-assisted Suzuki-Miyaura coupling, a highly efficient method for forming C-C bonds between the bromophenyl group of the starting material and a boronic acid partner.^{[3][4][10]} This reaction is fundamental to building the core of many kinase inhibitors.

General Reaction Scheme

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology

Objective: To couple 2-(3-Bromophenyl)piperidine with 4-pyridinylboronic acid as a representative hinge-binding moiety.

Materials:

- **2-(3-Bromophenyl)piperidine HCl** (1.0 eq)
- 4-Pyridinylboronic acid (1.2 eq)
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.04 eq)
- Potassium Carbonate (K₂CO₃) (3.0 eq)
- 1,4-Dioxane, anhydrous
- Water, degassed
- Microwave reaction vial with stir bar

Protocol:

- Vial Preparation: To a 10 mL microwave reaction vial, add **2-(3-Bromophenyl)piperidine HCl** (e.g., 277 mg, 1.0 mmol), 4-pyridinylboronic acid (e.g., 148 mg, 1.2 mmol), and Pd(dppf)Cl₂ (e.g., 32 mg, 0.04 mmol).
 - Scientist's Note: Pd(dppf)Cl₂ is an excellent catalyst for this transformation, showing good functional group tolerance and high efficiency.^[10] Using a pre-catalyst simplifies handling as it is air-stable.
- Base Addition: Add potassium carbonate (e.g., 415 mg, 3.0 mmol).
 - Scientist's Note: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species which facilitates transmetalation to the palladium center.^[8] An inorganic base like K₂CO₃ is effective and easily removed during workup.
- Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL).

- Scientist's Note: The solvent mixture provides a medium where both organic and inorganic reagents are sufficiently soluble. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is critical to prevent oxidation of the Pd(0) active catalyst, which can lead to slow or incomplete reactions.[10]
- Reaction Sealing & Purging: Securely cap the vial. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
- Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction mixture to 120°C for 30-45 minutes.
 - Scientist's Note: Microwave heating dramatically accelerates the reaction compared to conventional heating, often reducing reaction times from hours to minutes.[3][4] Monitor pressure to ensure it remains within the vial's limits.
- Reaction Monitoring & Workup: After cooling, spot a small aliquot on a TLC plate to check for consumption of the starting material. Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
- Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
- Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the pure product.
- Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Case Study: Application in Bruton's Tyrosine Kinase (BTK) Inhibitor Synthesis

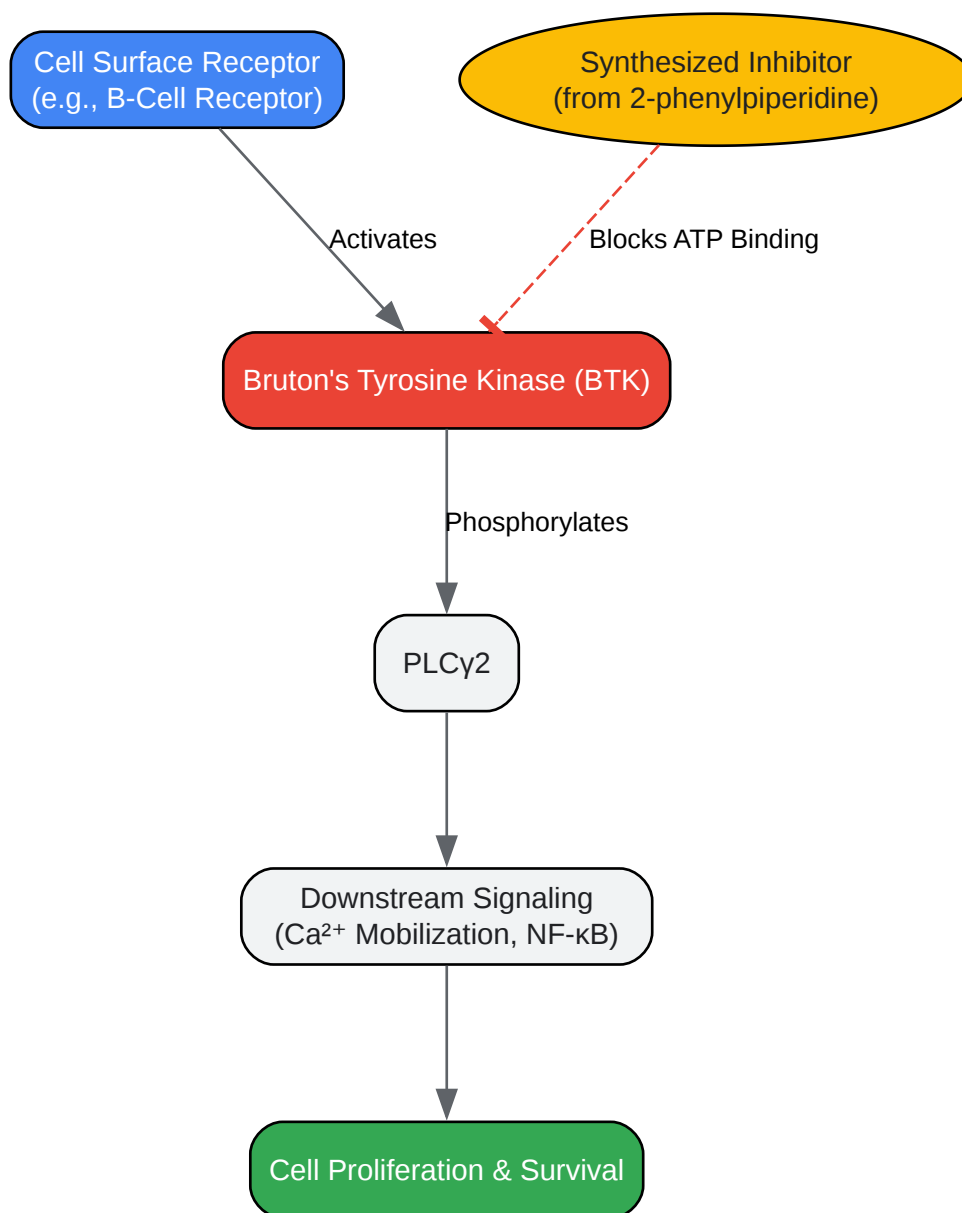
BTK is a clinically validated target for B-cell malignancies and autoimmune diseases.[11][12][13][14][15] Many potent BTK inhibitors feature a core structure that can be accessed using 2-

(3-bromophenyl)piperidine. The protocol described above can be adapted to synthesize a key intermediate for a class of non-covalent BTK inhibitors.

For instance, coupling 2-(3-bromophenyl)piperidine with a pyrazolopyrimidine boronic ester would generate a core scaffold that, after N-acylation of the piperidine, yields a potent inhibitor. The pyridine-like nitrogen on the pyrazolopyrimidine acts as the crucial hinge-binder.

Biological Context: Kinase Signaling Pathways

The inhibitors synthesized from this building block typically function by competing with ATP for the kinase active site. This blocks the downstream phosphorylation cascade, thereby inhibiting cellular processes like proliferation and survival.



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Caption: A simplified BTK signaling pathway.

Conclusion

2-(3-Bromophenyl)piperidine HCl is a high-value, versatile building block for the synthesis of kinase inhibitors. Its pre-installed bromine handle allows for strategic and efficient late-stage diversification via robust cross-coupling chemistry. The detailed Suzuki-Miyaura protocol provided herein serves as a reliable starting point for researchers in drug discovery to rapidly

access novel chemical matter and accelerate the development of next-generation targeted therapies.

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